molecular formula C17H13N3O4 B5755383 N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5755383
M. Wt: 323.30 g/mol
InChI Key: MKBJMJPPUFSOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BDP or BDP-MA and is a fluorescent probe that has been extensively used in biological and medical research.

Mechanism of Action

BDP-MA is a fluorescent probe that works by binding to specific biological molecules. When excited by light, the probe emits a fluorescent signal that can be detected and measured. The binding of BDP-MA to biological molecules is dependent on the chemical structure of the molecule and the binding affinity of the probe. The emission wavelength of the probe can also be modulated by changing the pH of the solution, making it a versatile tool for biological and medical research.
Biochemical and Physiological Effects
BDP-MA has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been extensively tested for cytotoxicity and has been found to be non-toxic at concentrations used in scientific research. BDP-MA has also been shown to have minimal interference with biological processes, making it a reliable tool for biological and medical research.

Advantages and Limitations for Lab Experiments

The main advantage of BDP-MA is its unique fluorescence properties, which make it a versatile tool for biological and medical research. It is also relatively easy to synthesize and purify, making it readily available for use in scientific experiments. The main limitation of BDP-MA is its sensitivity to pH changes, which can affect its binding affinity to biological molecules. It is also relatively expensive compared to other fluorescent probes, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BDP-MA in scientific research. One potential application is in the development of new cancer diagnostic tools that can detect cancer cells at an early stage. BDP-MA can also be used in the development of new imaging techniques for cell tracking and monitoring. Another potential application is in the development of new drug delivery systems that can target specific biological molecules using BDP-MA as a targeting agent. Overall, BDP-MA has significant potential for use in various scientific research fields and will likely continue to be an important tool for many years to come.

Synthesis Methods

The synthesis of BDP-MA involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 3,4-methylenedioxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces a greenish-yellow powder that is purified using column chromatography. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

BDP-MA has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect and visualize various biological molecules such as proteins, nucleic acids, and lipids. BDP-MA has also been used as a fluorescent labeling agent for cell imaging and tracking. In medical research, BDP-MA has been used as a diagnostic tool for cancer detection and imaging.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(19-12-5-6-14-15(7-12)24-10-23-14)9-20-17(22)13-4-2-1-3-11(13)8-18-20/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBJMJPPUFSOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

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